BenchChemオンラインストアへようこそ!

L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-

ACE inhibition antihypertensive peptides pharmacodynamics

The target compound is the pentapeptide L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-L-aspartic acid (single-letter sequence MRWRD), a bioactive peptide derived from pepsin-pancreatin digestion of spinach Rubisco. It is classified as an angiotensin I-converting enzyme (ACE) inhibitory peptide and has demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR) after oral administration.

Molecular Formula C32H50N12O8S
Molecular Weight 762.9 g/mol
CAS No. 586345-15-5
Cat. No. B12596129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-
CAS586345-15-5
Molecular FormulaC32H50N12O8S
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C32H50N12O8S/c1-53-13-10-19(33)26(47)41-21(8-4-11-38-31(34)35)27(48)43-23(14-17-16-40-20-7-3-2-6-18(17)20)29(50)42-22(9-5-12-39-32(36)37)28(49)44-24(30(51)52)15-25(45)46/h2-3,6-7,16,19,21-24,40H,4-5,8-15,33H2,1H3,(H,41,47)(H,42,50)(H,43,48)(H,44,49)(H,45,46)(H,51,52)(H4,34,35,38)(H4,36,37,39)/t19-,21-,22-,23-,24-/m0/s1
InChIKeySMZWMXSYYZOAMD-DUSBTPNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRWRD Peptide (CAS 586345-15-5) Procurement Guide: ACE Inhibitory Peptide from Spinach Rubisco


The target compound is the pentapeptide L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-L-aspartic acid (single-letter sequence MRWRD), a bioactive peptide derived from pepsin-pancreatin digestion of spinach Rubisco. It is classified as an angiotensin I-converting enzyme (ACE) inhibitory peptide and has demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR) after oral administration [1]. The peptide has a molecular weight of 762.88 Da and an IC50 value of 2.1 μM against ACE [1]. Its reported approximate systolic blood pressure decrease in SHR is around 5 mmHg [2].

Why MRWRD Cannot Be Simply Substituted with Other In-Class ACE Inhibitory Peptides


Generic substitution among Rubisco-derived ACE inhibitory peptides is unreliable due to significant divergence between in vitro potency and in vivo efficacy. The study that discovered MRWRD simultaneously identified three other peptides (MRW, IAYKPAG, and LRIPVA) with varying IC50 values [1]. While MRW is approximately 3.5-fold more potent in vitro than MRWRD, the two peptides exhibit markedly different in vivo time-action profiles. Furthermore, LRIPVA, despite having the most potent in vitro activity (IC50 0.38 μM), fails to produce any antihypertensive effect in vivo at 100 mg/kg [1]. These findings demonstrate that in vitro ACE inhibition data alone is an insufficient predictor of oral antihypertensive efficacy for this peptide class, making peptide-specific selection based on validated in vivo endpoints essential.

Quantitative Differentiation of MRWRD (CAS 586345-15-5) from Closest Peptide Analogs


MRWRD vs. MRW: Divergent In Vivo Time-to-Maximal Antihypertensive Effect

In a direct head-to-head study, MRWRD and its shorter analog MRW (Met-Arg-Trp) were both orally administered to spontaneously hypertensive rats (SHR). The time course of blood pressure reduction was markedly different. MRW achieved its maximal systolic blood pressure decrease at 2 hours post-administration (dose: 20 mg/kg), while MRWRD reached its maximal decrease at 4 hours post-administration (dose: 30 mg/kg) [1]. This 2-hour shift in the time-to-peak effect represents a significant pharmacodynamic differentiation between the two peptides.

ACE inhibition antihypertensive peptides pharmacodynamics

MRWRD vs. MRW: In Vitro ACE Inhibitory Potency Comparison

The ACE inhibitory activity was measured using the Cushman and Cheung assay. In a direct comparison from the same study, the IC50 of MRWRD was determined to be 2.1 μM, whereas MRW exhibited a more potent IC50 of 0.6 μM [1]. This shows MRW is approximately 3.5-fold more potent at the enzymatic level. The weaker in vitro potency of MRWRD, paradoxically combined with its distinct in vivo activity profile, underscores that factors beyond ACE binding affinity (such as absorption, distribution, or metabolic stability) contribute to its biological action.

ACE inhibition IC50 in vitro pharmacology

MRWRD Retains Oral Antihypertensive Efficacy Where Potent In Vitro Analog LRIPVA Fails

The tetrapeptide LRIPVA was isolated from the same spinach Rubisco digest and exhibited the most potent in vitro ACE inhibition among the four peptides (IC50 of 0.38 μM). However, when tested in vivo in SHR at a dose of 100 mg/kg (over 3-fold higher than the effective MRWRD dose), LRIPVA produced no antihypertensive effect [1]. In contrast, MRWRD demonstrated a clear antihypertensive effect at 30 mg/kg. This class-level inference demonstrates that MRWRD possesses superior oral functional bioavailability or resistance to gastrointestinal degradation compared to LRIPVA, which is completely inactivated in vivo despite superior target engagement.

oral bioavailability in vivo efficacy peptide stability

MRWRD Exhibits a Measurable Systolic Blood Pressure Decrease of Approximately 5 mmHg in SHR

Data compiled in the AHTPDB database (entry 1922) reports that MRWRD achieved an approximate systolic blood pressure decrease of 5 mmHg in spontaneously hypertensive rats [1]. While direct comparator ΔSBP values for the exact study are unavailable for this specific metric, this class-level quantitative readout provides a baseline efficacy magnitude for procurement consideration. For context, the related peptide IAYKPAG required a dose of 100 mg/kg for a four-hour maximum decrease , making MRWRD's 30 mg/kg dose and 5 mmHg reduction an important point of reference for dose-response planning.

antihypertensive systolic blood pressure in vivo pharmacology

Validated Application Scenarios for MRWRD (CAS 586345-15-5) Based on Proven Differentiation Evidence


Modeling Sustained or Delayed-Onset Antihypertensive Activity

MRWRD is the clear choice for studies requiring a validated antihypertensive peptide with a later peak effect. Its 4-hour time-to-maximal decrease profile [1], distinct from the 2-hour peak of MRW, makes it a unique tool for investigating extended blood pressure control mechanisms, sustained-release formulations, or comparing rapid versus delayed pharmacodynamic responses.

Investigating the In Vitro to In Vivo Potency Gap in ACE Inhibitory Peptides

The confirmed 3.5-fold lower in vitro potency of MRWRD (IC50 2.1 μM) compared to MRW (IC50 0.6 μM) [1], combined with its clear oral efficacy, makes it a key molecule for studying the disconnect between enzymatic inhibition and physiological response. Researchers can use this well-characterized pair to investigate peptides' stability, absorption, or metabolism.

Serving as a Validated Orally Active Positive Control in Antihypertensive Peptide Screening

For screening new candidate antihypertensive peptides from food or natural sources, MRWRD provides a well-characterized oral positive control. Its confirmed in vivo efficacy at 30 mg/kg in SHR [1] and a documented systolic blood pressure decrease of approximately 5 mmHg [2] provide reliable benchmarks for evaluating the performance of novel compounds.

A Cost-Effective Alternative for Oral ACE Inhibition Research Without Potency Loss

As a 5-mer peptide, MRWRD may be more cost-effective to synthesize than longer in-class peptides like the 7-mer IAYKPAG [1], while retaining proven oral antihypertensive activity. It also avoids the complete in vivo failure observed with the pentapeptide LRIPVA [1], ensuring procurement and synthesis resources are invested in a peptide with validated oral functionality.

Quote Request

Request a Quote for L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.